Omecamtiv Mecarbil vs. Placebo: Phase 3 Clinical Efficacy in HFrEF
In the Phase 3 GALACTIC-HF trial (N=8,256), Omecamtiv mecarbil (OM) demonstrated a statistically significant reduction in the primary composite endpoint of cardiovascular (CV) death or first heart failure (HF) event compared to placebo [1]. The hazard ratio (HR) was 0.92 (95% CI: 0.86-0.99, p=0.025) [1]. This efficacy was more pronounced in patients with severe HF (LVEF ≤30%, NYHA III/IV, or recent HF hospitalization), where the HR for the primary endpoint was 0.80 (95% CI: 0.71-0.90) [2]. In a post-hoc analysis, for patients with severe HF, the HR for the primary endpoint was 0.77 (95% CI: 0.64-0.92) for those <65 years and 0.83 (95% CI: 0.71-0.97) for those ≥65 years [3].
| Evidence Dimension | Time to first event of CV death or HF hospitalization/urgent visit |
|---|---|
| Target Compound Data | HR = 0.92 (95% CI: 0.86-0.99, p=0.025) |
| Comparator Or Baseline | Placebo (HR = 1.0) |
| Quantified Difference | 8% relative risk reduction in the primary composite endpoint |
| Conditions | GALACTIC-HF trial: double-blind, placebo-controlled Phase 3 study in 8,256 patients with chronic HFrEF (LVEF ≤35%) on standard of care therapy. |
Why This Matters
This is the only Phase 3 outcome data for any cardiac myosin activator, providing a level of clinical validation unmatched by any analog.
- [1] Teerlink, J. R., Diaz, R., Felker, G. M., McMurray, J. J. V., Metra, M., Solomon, S. D., ... & Kurtz, C. E. (2021). Cardiac Myosin Activation with Omecamtiv Mecarbil in Systolic Heart Failure. New England Journal of Medicine, 384(2), 105-116. View Source
- [2] Felker, G. M., Solomon, S. D., Metra, M., McMurray, J. J. V., Diaz, R., ... & Teerlink, J. R. (2022). Assessment of Omecamtiv Mecarbil for the Treatment of Patients With Severe Heart Failure: A Post Hoc Analysis of Data From the GALACTIC-HF Randomized Clinical Trial. JAMA Cardiology, 7(1), 26-34. View Source
- [3] Abstract 4139790: Efficacy and Safety of Omecamtiv Mecarbil in Heart Failure with Reduced Ejection Fraction According to Age: the GALACTIC-HF Trial. (2024). Circulation, 150(Suppl_1), A4139790. View Source
